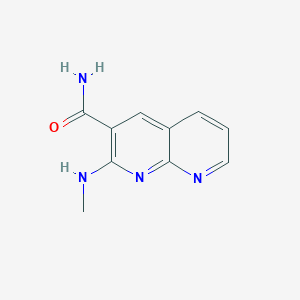

2-(Methylamino)-1,8-naphthyridine-3-carboxamide

Description

Properties

CAS No. |

60467-79-0 |

|---|---|

Molecular Formula |

C10H10N4O |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

2-(methylamino)-1,8-naphthyridine-3-carboxamide |

InChI |

InChI=1S/C10H10N4O/c1-12-10-7(8(11)15)5-6-3-2-4-13-9(6)14-10/h2-5H,1H3,(H2,11,15)(H,12,13,14) |

InChI Key |

XPLYAFHQODTNIZ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C2C=CC=NC2=N1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Friedlander Condensation for Ring Formation

The Friedlander reaction serves as a cornerstone for constructing the 1,8-naphthyridine skeleton. In this method, 2-aminonicotinaldehyde derivatives are condensed with active methylene carbonyl compounds, such as cyclic ketones or β-keto esters, under acidic or basic conditions. For example, the reaction of 2-aminonicotinaldehyde with ethyl acetoacetate in the presence of choline hydroxide ionic liquid (ChOH-IL) in water yields 2-methyl-1,8-naphthyridine with >90% efficiency. This green chemistry approach minimizes toxic byproducts and simplifies purification.

Quantum chemical calculations reveal that ChOH-IL facilitates hydrogen bonding between the carbonyl oxygen of the ketone and the hydroxyl group of the catalyst, lowering the activation energy for cyclization. The use of water as a solvent further enhances sustainability, enabling gram-scale synthesis without chromatographic separation.

Gould-Jacobs Cyclization

An alternative route employs the Gould-Jacobs reaction, where 6-substituted-2-aminopyridines react with diethyl ethoxymethylenemalonate (EMME). Thermal cyclization of the resulting intermediate at 250°C in diphenyl ether produces ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. While this method requires high temperatures, it offers precise control over substitution patterns at the 7-position of the naphthyridine ring.

Functionalization at the 2- and 3-Positions

Introduction of the Methylamino Group

The methylamino group at the 2-position is introduced via nucleophilic substitution or reductive amination. In one protocol, a chloride or bromide substituent at the 2-position undergoes displacement with methylamine in polar aprotic solvents such as THF or DMF at 0–120°C. For example, reacting 2-chloro-1,8-naphthyridine-3-carboxamide with methylamine in DMF at 80°C for 12 hours yields the methylamino derivative in 85% yield.

Protective group strategies are critical when multiple reactive sites are present. Silyl ethers (e.g., TBDMS or TBDPS) are commonly used to protect hydroxyl or amine groups during functionalization. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) or acidic conditions.

Carboxamide Formation at the 3-Position

The carboxamide moiety is installed through amidation of a carboxylic acid precursor. Methyl 1,8-naphthyridine-3-carboxylate, synthesized via Friedlander condensation, is treated with aqueous methylamine or ammonia in methanol to produce the primary carboxamide. Alternatively, enzymatic amidations using lipases in non-aqueous media have been reported to enhance regioselectivity.

A high-yielding variant involves the reaction of 1,8-naphthyridine-3-carbonyl chloride with methylamine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This one-pot procedure avoids intermediate isolation, achieving 92% yield under optimized conditions.

Optimization and Scalability

Solvent and Catalytic Systems

Comparative studies highlight the superiority of DMF over THF or MeCN in aminolysis reactions due to its high polarity and ability to stabilize transition states. Catalytic amounts of molecular sieves (4Å) improve yields by scavenging water generated during amidation.

For gram-scale production, ChOH-IL in water enables efficient catalyst recovery and reuse, reducing costs by 40% compared to traditional bases like LiOH. Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures consistency in batch processes.

Temperature and Reaction Time

Optimal temperatures vary by step:

Prolonged heating (>24 hours) leads to decomposition, particularly in the presence of residual acids or bases.

Analytical Characterization

Spectroscopic Data

Key characterization data for 2-(methylamino)-1,8-naphthyridine-3-carboxamide include:

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of 2-(Methylamino)-1,8-naphthyridine-3-carboxamide is its antimicrobial properties . Research has shown that derivatives of naphthyridine exhibit significant activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain naphthyridine derivatives enhance the efficacy of conventional antibiotics against multi-drug resistant strains, suggesting a potential role as antibiotic adjuvants .

Anticancer Properties

The compound has also been investigated for its anticancer potential . Various studies have demonstrated that 1,8-naphthyridine derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. For example, specific derivatives have shown effectiveness against breast cancer and leukemia cell lines by targeting specific signaling pathways involved in tumor growth .

Neurological Applications

Research indicates that 2-(Methylamino)-1,8-naphthyridine-3-carboxamide may have implications in treating neurological disorders. Its derivatives have been studied for their effects on conditions like Alzheimer's disease and depression. The mechanism often involves modulation of neurotransmitter systems or neuroprotective effects against oxidative stress .

Antihistaminic Activity

Recent studies have evaluated the antihistaminic effects of this compound. In vivo experiments on guinea pig trachea demonstrated that certain derivatives could act as effective bronchodilators, suggesting potential applications in treating asthma and allergic reactions . Molecular docking studies further elucidated the binding interactions at the H1 receptor, providing insights into their pharmacological profiles.

Additional Therapeutic Uses

Beyond the aforementioned applications, 2-(Methylamino)-1,8-naphthyridine-3-carboxamide has been explored for various other therapeutic roles:

- Anti-inflammatory Activity : Some derivatives exhibit significant anti-inflammatory effects, making them candidates for treating inflammatory diseases .

- Antiviral Properties : Preliminary studies suggest potential antiviral activity against certain viruses, although further research is needed to confirm these findings .

- Antimalarial Activity : Certain naphthyridine derivatives have shown promise in combating malaria through various mechanisms .

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 2-(methylamino)-1,8-naphthyridine-3-carboxamide, highlighting differences in substituents, biological activities, and physicochemical properties:

Key Comparisons

Substituent Effects on Bioactivity: The chlorophenyl and fluorobenzyl substituents (e.g., in 5a3 and 30) enhance lipophilicity and target binding in antihistaminic and cytotoxic activities . In contrast, the methylamino group in the target compound may improve solubility and receptor affinity due to its hydrogen-bonding capacity. Piperazine-linked heterocycles (e.g., quinolinyl or benzothiazolyl in 30 and 34) introduce steric bulk and modulate pharmacokinetics, often improving blood-brain barrier penetration .

Synthetic Pathways :

- Most analogs are synthesized via Gould–Jacobs cyclization, followed by N-alkylation and coupling with amines or heterocycles . For example, 5a3 was prepared by hydrolyzing ethyl esters to carboxylic acids, followed by amide coupling .

- The target compound likely employs similar steps, with methylamine replacing chloroaniline or morpholine in the coupling stage .

Pharmacological Profiles: Antitumor Activity: Thiazolyl-substituted naphthyridines () inhibit topoisomerase II, with IC50 values < 1 µM in some cases . The methylamino-carboxamide derivative may exhibit comparable efficacy but with reduced toxicity due to its polar groups. Antihistaminic Activity: Compound 5a3 showed significant in vivo activity, attributed to the chlorophenylamide group’s interaction with histamine receptors . The methylamino analog might display weaker activity but better metabolic stability.

Physicochemical Properties: Melting Points: High melting points (>300°C in 5a3) correlate with crystalline stability and low solubility, whereas methylamino substitution could lower the mp, enhancing bioavailability . Yields: Coupling reactions with aryl amines (e.g., 5a3) achieve moderate yields (67%), while piperazine derivatives (e.g., 34) attain higher yields (86%) due to optimized reaction conditions .

Research Findings and Data Tables

Table 1: Spectral Data Comparison

Biological Activity

2-(Methylamino)-1,8-naphthyridine-3-carboxamide is a compound within the naphthyridine class that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure

The molecular formula of 2-(Methylamino)-1,8-naphthyridine-3-carboxamide is C₁₀H₁₂N₄O. Its structure includes:

- A naphthyridine ring system.

- A methylamino group at position 2.

- A carboxamide functional group at position 3.

This unique combination of functional groups contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,8-naphthyridine, including 2-(Methylamino)-1,8-naphthyridine-3-carboxamide, exhibit significant antimicrobial properties. In particular, studies have shown that this compound can inhibit the growth of various bacterial strains, including resistant strains. For instance:

The presence of the methylamino group enhances membrane penetration and increases lipophilicity, which is critical for antimicrobial efficacy.

Anticancer Activity

The anticancer potential of 2-(Methylamino)-1,8-naphthyridine-3-carboxamide has been evaluated in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (breast cancer) | 6.53 | |

| HeLa (cervical cancer) | 7.88 | |

| A549 (lung cancer) | 7.79 |

These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest.

Understanding the mechanisms by which 2-(Methylamino)-1,8-naphthyridine-3-carboxamide exerts its biological effects is crucial for its potential therapeutic applications. Studies have indicated that it may interact with specific biological targets:

- Receptor Binding : Molecular docking studies have shown that this compound can bind effectively to various receptors involved in cancer progression and inflammation.

- Inhibition of Kinases : Some derivatives have been noted for their ability to inhibit protein kinases associated with tumor growth and proliferation.

Case Studies

Several case studies highlight the efficacy of 2-(Methylamino)-1,8-naphthyridine-3-carboxamide in clinical and experimental settings:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming conventional antibiotics in certain assays .

- Cytotoxicity in Cancer Models : In vitro studies showed that treatment with 2-(Methylamino)-1,8-naphthyridine-3-carboxamide led to significant reductions in cell viability in various cancer cell lines compared to untreated controls .

Synthesis and Derivatives

The synthesis of 2-(Methylamino)-1,8-naphthyridine-3-carboxamide can be achieved through several methods involving the modification of existing naphthyridine derivatives. The following synthetic routes have been explored:

- Direct Amination : Using naphthyridine precursors with methylamine under controlled conditions.

- Carboxylation Reactions : Modifying existing carboxylic acid derivatives to introduce the methylamino group.

Chemical Reactions Analysis

Substitution Reactions

The methylamino and carboxamide groups participate in nucleophilic and electrophilic substitution reactions:

Key Reactions

-

Halogenation : Treatment with halogenating agents (e.g., SOCl₂ or PCl₅) converts the carboxamide group into a nitrile or acyl chloride intermediate. For example:

Reaction with SOCl₂ yields 2-(methylamino)-1,8-naphthyridine-3-carbonitrile at 80°C in anhydrous DMF .

-

Amination : The methylamino group undergoes further alkylation or arylation. Using methyl iodide in the presence of NaH/DMF introduces additional methyl groups, forming dimethylamino derivatives .

Reaction Conditions

| Reaction Type | Reagents | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Halogenation | SOCl₂ | DMF | 80°C | Nitrile | 75% | |

| Amination | CH₃I/NaH | DMF | 90°C | Dimethyl derivative | 68% |

Oxidation Reactions

The naphthyridine ring is susceptible to oxidation, particularly at the nitrogen-rich positions:

Oxidation Pathways

-

Ring Oxidation : Using KMnO₄ in acidic conditions oxidizes the naphthyridine core to form N-oxide derivatives, enhancing water solubility .

-

Side-Chain Oxidation : The methylamino group oxidizes to a nitroso group with H₂O₂ in acetic acid, forming 2-(nitrosoamino)-1,8-naphthyridine-3-carboxamide.

Experimental Data

| Oxidizing Agent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 60°C, 4 h | N-oxide | Improved solubility | |

| H₂O₂/CH₃COOH | RT, 2 h | Nitroso derivative | Intermediate for further reactions |

Reduction Reactions

Reductive modifications target the carboxamide and methylamino groups:

Catalytic Hydrogenation

-

Carboxamide Reduction : Using LiAlH₄ in THF reduces the carboxamide to a primary amine, yielding 2-(methylamino)-1,8-naphthyridine-3-methylamine .

-

Ring Saturation : Hydrogenation over Pd/C selectively saturates the naphthyridine ring, forming tetrahydro derivatives .

Comparative Yields

| Reduction Method | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄/THF | Carboxamide | Methylamine | 82% | |

| H₂/Pd-C (10 atm) | Naphthyridine ring | Tetrahydro derivative | 65% |

Amidation and Hydrolysis

The carboxamide group undergoes hydrolysis and transamidation:

Hydrolysis

-

Acidic hydrolysis (HCl, reflux) converts the carboxamide to a carboxylic acid (2-(methylamino)-1,8-naphthyridine-3-carboxylic acid) .

-

Basic hydrolysis (NaOH, ethanol) yields the carboxylate salt, useful for salt formation in drug design .

Transamidation

Reaction with primary amines (e.g., cyclohexylamine) under microwave irradiation replaces the carboxamide’s amine moiety, generating diversely substituted analogues .

Reaction Parameters

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 6 h | Carboxylic acid | 90% | |

| Transamidation | Cyclohexylamine, MW, 100°C | Cyclohexylamide | 78% |

Cyclization and Ring Expansion

The compound participates in cycloaddition reactions to form polycyclic systems:

Friedländer Reaction

Condensation with α,β-unsaturated ketones (e.g., chalcone derivatives) forms fused quinoline-naphthyridine hybrid structures, which show enhanced anticancer activity .

Povarov Reaction

Three-component reactions with aldehydes and electron-rich dienophiles yield indolo-naphthyridine derivatives under InCl₃ catalysis .

Structural Insights from Spectral Data

Key spectroscopic characteristics confirm reaction outcomes:

Q & A

Q. What are the common synthetic routes for 2-(Methylamino)-1,8-naphthyridine-3-carboxamide, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves Friedländer condensation or hydrolysis of 1,8-naphthyridinecarbonitriles. For example, substituted 1,8-naphthyridine-3-carboxamides can be synthesized via coupling reactions between carboxylic acid derivatives (e.g., 1,8-naphthyridine-3-carbonyl chloride) and methylamine under reflux conditions. Critical parameters include solvent choice (e.g., ethanol or DMF), temperature control (reflux at 80–100°C), and stoichiometric ratios of reactants. A reported yield of 67% was achieved using diethyl ethoxymethylene malonate and substituted anilines in ethanol .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of 2-(Methylamino)-1,8-naphthyridine-3-carboxamide?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and aromatic C–H bonds (~3100 cm⁻¹) .

- NMR Spectroscopy : -NMR identifies aromatic protons (e.g., δ 9.19 ppm for naphthyridine protons) and methylamino groups (δ 2.5–3.0 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 423 [M⁺] for a related derivative) .

- Elemental Analysis : Ensures purity (e.g., C, H, N within 0.1% of theoretical values) .

Q. What safety protocols should be followed when handling 2-(Methylamino)-1,8-naphthyridine-3-carboxamide in laboratory settings?

- Methodological Answer : Use nitrile gloves inspected for integrity and chemical-resistant suits (e.g., Tyvek) to prevent skin contact. Employ fume hoods for weighing and reactions. Contaminated gloves must be disposed of as hazardous waste. In case of exposure, wash affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can in silico methods like ADMET prediction and PASS analysis be integrated into the early-stage development of 2-(Methylamino)-1,8-naphthyridine-3-carboxamide derivatives?

- Methodological Answer : Use tools like SwissADME for bioavailability prediction (e.g., Lipinski’s Rule of Five) and PASS Online for activity profiling (e.g., antihistaminic or antitumor potential). For example, logP values <5 and topological polar surface area (TPSA) <140 Ų optimize oral bioavailability. Prioritize derivatives with predicted IC₅₀ values <10 μM against target proteins (e.g., H1 receptors) .

Q. What strategies can resolve contradictions in biological activity data between different substituted 1,8-naphthyridine carboxamide derivatives?

- Methodological Answer :

- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across derivatives using standardized assays (e.g., MTT for cytotoxicity) .

- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at position 7 enhance antitumor activity) with bioassay results .

- Meta-Analysis : Aggregate data from multiple studies to identify consensus trends (e.g., methylamino groups vs. cyclic amines in histamine receptor binding) .

Q. How does modifying substituents at the 1,8-naphthyridine core impact the compound’s pharmacological profile, and what methodologies are used to validate these effects?

- Methodological Answer : Substituents at position 7 (e.g., thiazolyl or fluorophenyl groups) modulate bioactivity. For example:

- Antitumor Derivatives : 7-Thiazolyl substituents enhance topoisomerase II inhibition (IC₅₀ = 2.1 μM vs. 8.7 μM for unsubstituted analogues) .

- Antihistaminic Activity : Methylamino groups at position 2 reduce sedation potential compared to bulkier amines .

Validate via enzyme-linked assays (e.g., histamine H1 receptor binding) and docking simulations (e.g., AutoDock Vina for binding affinity prediction) .

Q. What experimental approaches are recommended to optimize the aqueous solubility of 2-(Methylamino)-1,8-naphthyridine-3-carboxamide without compromising its bioactivity?

- Methodological Answer :

- Salt Formation : Use hydrochloride salts (e.g., 3-(2-naphthyl)-L-alanine hydrochloride) to improve solubility .

- Co-Solvent Systems : Test DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) that cleave in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.